ProTx II - 484598-36-9

ProTx II

Catalog Number: EVT-242699
CAS Number: 484598-36-9
Molecular Formula: C168H250N46O41S8
Molecular Weight: 3826.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Protoxin II (ProTx-II) is a 30-amino acid peptide toxin originally isolated from the venom of the tarantula Thrixopelma pruriens [, ]. It belongs to the inhibitory cystine knot (ICK) family of peptide toxins [, ], characterized by a specific disulfide bond pattern [, ]. ProTx-II is primarily recognized for its ability to selectively inhibit the voltage-gated sodium channel NaV1.7 [, , , ]. This channel plays a crucial role in pain signaling, making ProTx-II a promising lead for the development of analgesics for chronic pain [, , ].

Synthesis Analysis

ProTx-II can be synthesized using solid-phase peptide synthesis []. This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support []. The synthesis of ProTx-II involves specific challenges due to the presence of three disulfide bonds []. Various strategies have been explored to ensure correct disulfide bond formation, including the use of disulfide-bond directing groups like penicillamine (Pen) [].

Molecular Structure Analysis

The molecular structure of ProTx-II is characterized by the inhibitory cystine knot (ICK) motif [, , , ]. This motif involves three disulfide bonds that interlock to form a compact and stable structure [, , , ]. The first crystal structure of ProTx-II was recently solved to atomic resolution, providing detailed insights into its three-dimensional structure []. The active face of ProTx-II consists of a hydrophobic patch surrounded by charged residues [, , ]. This amphipathic nature is crucial for its interaction with the lipid membrane and the voltage-gated sodium channels [, , ].

Mechanism of Action

ProTx-II primarily acts as a gating modifier toxin, specifically targeting the voltage sensor domain II (VSDII) of the NaV1.7 channel [, , , ]. By binding to this domain, ProTx-II hinders the normal outward movement of the voltage sensor, trapping it in a resting state and thereby inhibiting channel activation [, , , ]. This interaction leads to a shift in the voltage dependence of activation to more positive potentials, resulting in inhibition of NaV1.7 channel opening and reduction in sodium current [, , ].

Studies have also revealed that ProTx-II interacts with the voltage sensor in domain IV, affecting fast inactivation of the NaV1.7 channel []. This dual action on both activation and inactivation distinguishes ProTx-II from other gating modifier toxins []. Furthermore, ProTx-II's ability to interact with the lipid membrane plays a significant role in its inhibitory activity [].

Physical and Chemical Properties Analysis

ProTx-II is a relatively small peptide with a molecular weight of 3826 Daltons []. Its compact structure, conferred by the ICK motif, provides remarkable stability and resistance to proteolytic degradation [, ]. This characteristic makes it a promising scaffold for drug development [, ]. The amphipathic nature of ProTx-II, with a hydrophobic patch surrounded by charged residues, is essential for its interaction with both the lipid membrane and the voltage sensor of the sodium channel [, , ].

Applications
  • Investigating NaV1.7 Channel Pharmacology: ProTx-II serves as a valuable tool for studying the structure, function, and pharmacology of the NaV1.7 channel [, , , , ]. Its high selectivity for this channel allows researchers to dissect its specific role in pain signaling.

  • Developing Novel Analgesics: The potent and selective inhibition of NaV1.7 by ProTx-II makes it a promising lead for the development of new pain medications [, , ]. Studies have demonstrated its analgesic effects in animal models of pain, further supporting its therapeutic potential [, ].

  • Elucidating Mechanisms of Pain Signaling: ProTx-II has been instrumental in uncovering the molecular mechanisms underlying pain signaling, particularly the role of NaV1.7 in various pain pathways [, , , , ].

  • Understanding Toxin-Channel Interactions: ProTx-II provides a model system for studying the interaction between gating modifier toxins and voltage-gated ion channels [, , , , ]. These insights can inform the development of new drugs targeting ion channels.

  • Exploring Structure-Activity Relationships: Studies on ProTx-II and its analogs have revealed crucial structure-activity relationships, guiding the design of improved pain therapeutics [, , ]. Understanding how specific residues contribute to potency and selectivity is vital for optimizing drug candidates.

Future Directions
  • Improving In Vivo Stability and Delivery: While ProTx-II exhibits high potency in vitro, its in vivo applications are limited by its susceptibility to degradation and rapid clearance []. Developing strategies to enhance its stability and delivery could improve its therapeutic potential.

  • Optimizing Selectivity and Reducing Off-Target Effects: Although ProTx-II displays good selectivity for NaV1.7, further optimization could enhance its specificity and minimize potential side effects [, , ].

  • Developing Novel Delivery Methods: Exploring alternative delivery routes, such as local administration or sustained-release formulations, could enhance the efficacy and reduce systemic exposure of ProTx-II [, ].

  • Investigating Synergistic Effects with Other Analgesics: Combining ProTx-II with other pain medications, such as opioids or baclofen, could offer synergistic analgesic effects and potentially reduce the need for high doses of individual drugs [].

GsAF II

Compound Description: GsAF II (Kappa-theraphotoxin-Gr2c) is a 31-amino acid peptide toxin isolated from the venom of the tarantula spider Grammostola rosea. While it shares sequence similarity with ProTx-II, GsAF II exhibits different biological activities. []

Relevance: GsAF II serves as a valuable comparative compound to ProTx-II. The similarities and differences in their amino acid sequences, despite originating from different tarantula species, provide insights into structure-activity relationships. This comparison aids in understanding how subtle variations in structure can influence the specific activity and target selectivity of these peptides. []

YC1

Compound Description: YC1 is an engineered peptide toxin designed to investigate the structure-activity relationship of GsAF II and ProTx-II. Its sequence is YCQKWMWTCDSERKCCEGLVCRLWCKKKIEW, incorporating the first two amino acids (Tyr-Cys) of GsAF II and ProTx-II. YC1 demonstrates an intermediate activity on rabbit Nav1.3 (rNav1.3) compared to GsAF II and ProTx-II. []

Relevance: YC1 is directly relevant to ProTx-II as a synthetic analog designed to probe the functional roles of specific amino acid residues. By combining elements of both GsAF II and ProTx-II, YC1 helps to dissect the contributions of individual amino acids or motifs to the overall activity and selectivity of these peptide toxins. This understanding is crucial for developing more potent and targeted therapeutic peptides. []

Protoxin II-NHCH3

Compound Description: This is a chemically modified analog of ProTx-II with a methyl amide group (-NHCH3) attached to the C-terminus. Protoxin II-NHCH3 displays greater potency against Nav1.7 channels compared to the native ProTx-II, exhibiting an IC50 of 42 pM. []

Relevance: Protoxin II-NHCH3 highlights the impact of even minor chemical modifications on the activity of ProTx-II. The increased potency against Nav1.7 channels suggests that the C-terminal modification enhances its interaction with the target, providing valuable information for structure-activity relationship studies and potential therapeutic development. []

PaTx I

Compound Description: While a detailed description of PaTx I isn't provided in the abstracts, it's mentioned in the context of creating chimeric toxins with ProTx-II. This implies that PaTx I is also a peptide toxin with activity on voltage-gated sodium channels, likely with a distinct selectivity profile compared to ProTx-II. []

Relevance: PaTx I is relevant to ProTx-II through its use in generating chimeric toxins. By combining structural elements of PaTx I and ProTx-II, researchers aimed to investigate the contribution of different regions to their respective activities on Nav1.7 and Nav1.2 channels. []

JzTx-V

Compound Description: JzTx-V is a peptide toxin discovered in the venom of the Chinese earth tiger tarantula (Chilobrachys jingzhao). It exhibits inhibitory activity against NaV1.7 but lacks selectivity over the skeletal muscle NaV1.4 channel. []

Relevance: JzTx-V serves as a template for engineering more potent and selective NaV1.7 inhibitors. An Ile28Glu mutation in JzTx-V led to over 100-fold improvement in selectivity for NaV1.7 over NaV1.4. Further optimization based on JzTx-V yielded the highly potent and selective NaV1.7 inhibitors AM-8145 and AM-0422. This highlights the potential of using natural toxins like ProTx-II and JzTx-V as scaffolds for developing novel pain therapeutics. []

AM-8145 and AM-0422

Compound Description: These are engineered peptide analogs derived from the JzTx-V scaffold. Both compounds demonstrate potent and selective inhibition of NaV1.7, with AM-8145 displaying exceptional selectivity over other human TTX-S and TTX-R channels. []

Relevance: AM-8145 and AM-0422 are structurally related to ProTx-II through their shared ancestry with JzTx-V. The engineering efforts that led to their development were likely informed by the structure-activity relationships observed in ProTx-II and other gating modifier toxins. These compounds showcase the potential for refining the selectivity and potency of naturally occurring toxins through rational design. []

GpTx-1

Compound Description: GpTx-1 is another peptide toxin that inhibits NaV1.7 and is structurally similar to both ProTx-II and HwTx-IV. Competition studies suggest that GpTx-1 likely interacts with a similar binding site on NaV1.7 as ProTx-II and HwTx-IV. [, , ]

Relevance: GpTx-1 provides another point of comparison for understanding the structure-activity relationships of NaV1.7-targeting toxins. Its structural similarities to ProTx-II, and the observation that it competes for binding with ProTx-II and HwTx-IV, suggest that these toxins might share a common mechanism of action, likely involving interaction with the voltage-sensing domain of NaV1.7. [, , ]

HwTx-IV

Compound Description: Huwentoxin-IV (HwTx-IV) is a peptide toxin identified in the venom of the Chinese bird spider (Ornithoctonus huwena). It displays a high affinity for the voltage-gated sodium channel NaV1.7, similar to ProTx-II. [, , ]

Lanthionine-Bridged Analogues of ProTx-II

Compound Description: These are synthetically modified versions of ProTx-II where one of the disulfide bonds is replaced with a more stable lanthionine bridge. These analogues are designed to improve the stability and potentially the pharmacodynamics of ProTx-II. []

Relevance: Lanthionine-bridged analogs of ProTx-II provide crucial insights into the structure-activity relationships of this peptide toxin. By replacing a disulfide bond with a lanthionine bridge, researchers aim to enhance the stability of the molecule while maintaining its biological activity. This approach could lead to the development of more robust and therapeutically viable versions of ProTx-II. []

Properties

CAS Number

484598-36-9

Product Name

ProTx II

IUPAC Name

2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C168H250N46O41S8

Molecular Weight

3826.59

InChI

InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181)

InChI Key

XOAUGYVLRSCGBG-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21

Solubility

Soluble in water

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.